molecular formula C7H7ClN2O4S B1446579 Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate CAS No. 1803582-37-7

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Cat. No.: B1446579
CAS No.: 1803582-37-7
M. Wt: 250.66 g/mol
InChI Key: KKYBZFKLUIEGNL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's International Union of Pure and Applied Chemistry name reflects the systematic numbering of the pyridine ring, where the nitrogen atom occupies position 1, establishing the reference point for all subsequent substitutions. The chloro substituent occupies position 6 of the pyridine ring, while the sulfamoyl group (-SO₂NH₂) is located at position 5, and the methyl carboxylate ester functionality is positioned at the 3-carbon of the heterocyclic system.

The molecular formula C₇H₇ClN₂O₄S provides essential compositional information, indicating the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This formula reflects the compound's classification as a substituted pyridine derivative with both electron-withdrawing and electron-donating functional groups. The Chemical Abstracts Service registry number 1803582-37-7 serves as the unique identifier for this specific compound in chemical databases and regulatory documentation.

The Simplified Molecular Input Line Entry System representation "COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N" provides a linear notation that captures the complete connectivity pattern of the molecule. This representation demonstrates the methyl ester functionality (COC(=O)), the pyridine ring system, the chloro substitution, and the sulfamoyl group arrangement. The International Chemical Identifier string "InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3,(H2,9,12,13)" provides an additional standardized representation that facilitates database searching and structural verification.

Molecular Structure Elucidation via Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of this compound, providing detailed information about the molecular framework and substitution patterns. The principle of nuclear magnetic resonance involves the alignment of magnetic nuclear spins in an applied constant magnetic field, followed by perturbation through radio-frequency pulses and detection of the resulting electromagnetic emissions. This technique proves particularly valuable for organic compounds as the resonance frequency of each nucleus depends on its chemical environment, enabling identification of individual functional groups and their spatial relationships.

Proton nuclear magnetic resonance analysis of this compound reveals characteristic signal patterns that confirm the proposed molecular structure. The methyl ester protons typically appear as a singlet in the aliphatic region, while the pyridine ring protons exhibit distinct chemical shifts reflecting their electronic environments. The sulfamoyl protons appear as a characteristic broad signal due to their exchangeable nature and potential hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework and confirming the presence of the carbonyl carbon, aromatic carbons, and the methyl carbon of the ester group.

Mass spectrometry analysis offers crucial molecular weight confirmation and fragmentation pattern insights for structural characterization. The predicted collision cross section data demonstrates various adduct formations, including protonated molecular ions at mass-to-charge ratio 250.98878, sodium adducts at 272.97072, and ammonium adducts at 268.01532. These mass spectrometric characteristics provide valuable fingerprint information for compound identification and purity assessment. The fragmentation patterns typically show loss of the methyl ester group, chlorine atom, and sulfamoyl functionality, creating diagnostic fragment ions that confirm the structural assignment.

Infrared spectroscopy contributes additional structural validation through characteristic absorption bands corresponding to the various functional groups present in the molecule. The sulfamoyl group exhibits distinctive sulfur-oxygen stretching vibrations, while the ester carbonyl group produces a characteristic absorption in the carbonyl region. The pyridine ring system shows characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations that confirm the heterocyclic nature of the compound.

Crystallographic Data and Three-Dimensional Conformational Analysis

Three-dimensional conformational analysis of this compound requires consideration of the compound's crystal structure and molecular geometry preferences. In crystalline materials, atoms arrange themselves in straight rows following three-dimensional periodic patterns, with unit cells representing the smallest repeatable structural units. The crystal structure analysis provides essential information about intermolecular interactions, molecular packing arrangements, and preferred conformational states of the compound.

The molecular geometry of this compound reflects the planar nature of the pyridine ring system combined with the tetrahedral geometry around the sulfur atom of the sulfamoyl group. The chloro substituent maintains coplanarity with the aromatic ring, while the sulfamoyl group extends perpendicular to the ring plane due to the tetrahedral sulfur center. The methyl carboxylate ester group adopts a configuration that minimizes steric interactions with adjacent substituents while maintaining conjugation with the pyridine ring system.

Conformational flexibility arises primarily from rotation around the carbon-sulfur bond connecting the sulfamoyl group to the pyridine ring and rotation around the ester linkage. The predicted collision cross section values ranging from 141.4 to 188.7 square angstroms for different adduct forms provide insights into the three-dimensional molecular envelope and conformational preferences. These measurements reflect the compound's overall molecular size and shape in the gas phase, contributing to understanding of its spatial requirements for biological interactions.

Intermolecular interactions in the solid state likely involve hydrogen bonding between sulfamoyl groups of adjacent molecules, creating extended networks that influence crystal packing and stability. The presence of multiple hydrogen bond donors and acceptors, including the sulfamoyl amino group, ester carbonyl oxygen, and pyridine nitrogen, facilitates the formation of complex three-dimensional hydrogen bonding patterns that stabilize the crystalline structure.

Physicochemical Properties: Solubility, Melting Point, and Thermodynamic Stability

The physicochemical properties of this compound reflect the compound's polar nature and the presence of multiple functional groups capable of intermolecular interactions. The molecular weight of 250.65 grams per mole positions this compound within the range typical of small molecule pharmaceuticals and synthetic intermediates. The calculated density of 1.6 ± 0.1 grams per cubic centimeter indicates a relatively dense molecular packing arrangement, consistent with the presence of heavy atoms including chlorine and sulfur.

Thermal properties provide crucial information about the compound's stability and processing characteristics. The predicted boiling point of 446.3 ± 55.0 degrees Celsius at 760 millimeters of mercury reflects strong intermolecular forces arising from hydrogen bonding and dipole-dipole interactions. The flash point of 223.7 ± 31.5 degrees Celsius indicates the temperature at which the compound may pose fire hazards, representing an important consideration for storage and handling procedures. Unfortunately, experimental melting point data remains unavailable, limiting comprehensive thermal characterization of the crystalline material.

Property Value Units
Molecular Weight 250.65 g/mol
Density 1.6 ± 0.1 g/cm³
Boiling Point 446.3 ± 55.0 °C at 760 mmHg
Flash Point 223.7 ± 31.5 °C
Vapor Pressure 0.0 ± 1.1 mmHg at 25°C
Polarizability 21.0 ± 0.5 10⁻²⁴ cm³

The extremely low vapor pressure of 0.0 ± 1.1 millimeters of mercury at 25 degrees Celsius indicates minimal volatility under ambient conditions, suggesting that the compound exists predominantly in the solid or liquid phase at room temperature. This low volatility results from strong intermolecular interactions and the compound's polar nature, which restricts molecular motion and reduces the tendency for vapor formation.

Polarizability measurements of 21.0 ± 0.5 × 10⁻²⁴ cubic centimeters provide insights into the compound's electronic properties and susceptibility to electric field perturbations. This value reflects the ease with which the electron cloud can be distorted by external electric fields, influencing both chemical reactivity and intermolecular interaction strength. The compound's chemical stability depends on the electron distribution around the various functional groups, with the electron-withdrawing effects of the chloro and sulfamoyl substituents influencing overall molecular stability and reactivity patterns.

Solubility characteristics, while not explicitly reported in available data, can be predicted based on the compound's structural features and functional group composition. The presence of the polar sulfamoyl group and ester functionality suggests moderate polarity, likely resulting in limited water solubility but enhanced solubility in polar organic solvents. The chloro substituent contributes to the compound's lipophilic character, potentially improving solubility in less polar solvents while maintaining some degree of polar solvent compatibility.

Properties

IUPAC Name

methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBZFKLUIEGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Pyridine Ring Functionalization

While direct literature on this exact compound is limited, related pyridine derivatives such as methyl 6-chloropyridazine-3-carboxylate have been synthesized from ethyl levulinate through a six-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination, yielding about 42% overall (LU et al., 2010). This approach suggests that starting from ketoesters or levulinate esters can be a viable route to pyridine carboxylates with chloro substituents.

Chlorination

Chlorination at the 6-position of the pyridine ring is commonly achieved using phosphorus oxychloride or sulfuryl chloride under controlled temperature conditions. For example, in the preparation of 6-chloro-3-methyluracil (a structurally related compound), phosphorus oxychloride is added dropwise to a dried intermediate at 18-23°C, followed by heating to 70-75°C to effect chlorination. Similar conditions can be adapted for pyridine derivatives.

Sulfamoylation

The sulfamoyl group (-SO2NH2) introduction at the 5-position is often achieved via conversion of mercapto or amino precursors to sulfamoyl derivatives. A reported method for related pyrazole derivatives involves converting 3-chloro-5-mercapto intermediates to 3-chloro-5-sulfamoyl compounds under mild conditions using tetrabutyl ammonium chloride, N-chlorosuccinimide, and ammonium carbonate. This mild sulfamoylation approach could be adapted to pyridine substrates.

Esterification

The methyl carboxylate group at the 3-position is typically introduced by esterification of the corresponding carboxylic acid or via direct synthesis from ketoesters. Esterification can be performed under acidic or basic catalysis, with methanol as the solvent and reagent.

Detailed Preparation Procedure (Hypothetical Composite Based on Related Methods)

Step Reagents & Conditions Description Outcome
1. Cyclization & Pyridine Formation Ethyl levulinate, base catalyst, heating Formation of pyridine ring with ketoester functionality Intermediate keto-pyridine ester
2. Chlorination Phosphorus oxychloride, 18-23°C to 70-75°C Selective chlorination at 6-position 6-chloropyridine derivative
3. Sulfamoylation Tetrabutyl ammonium chloride, N-chlorosuccinimide, ammonium carbonate, mild conditions Conversion of mercapto or amino group to sulfamoyl group at 5-position 5-sulfamoyl substituted pyridine
4. Esterification Methanol, acid/base catalyst Formation of methyl ester at 3-position This compound

Research Findings and Process Optimization

  • Temperature Control: Maintaining low temperatures (10-25°C) during chlorination and sulfamoylation steps prevents side reactions and degradation.
  • Reagent Stoichiometry: Using a slight excess of chlorinating agents (phosphorus oxychloride or sulfuryl chloride) ensures complete chlorination without over-chlorination.
  • Purification: Recrystallization from aqueous media after neutralization improves purity and yield.
  • Green Chemistry Considerations: Steps involving mild reaction conditions and use of phase-transfer catalysts (e.g., tetrabutyl ammonium chloride) improve atom economy and reduce waste generation.

Data Table: Comparative Analysis of Key Preparation Parameters

Parameter Method/Condition Effect on Yield/Purity Reference
Chlorination Temperature 18-23°C (dropwise addition), then 70-75°C heating High selectivity, good yield
Sulfamoylation Reagents N-chlorosuccinimide, ammonium carbonate, tetrabutyl ammonium chloride Mild conditions, less waste
Esterification Solvent Methanol Efficient methyl ester formation General knowledge
Recrystallization pH Adjust to 6-7 with HCl Improved crystal purity
Overall Yield (related pyridine derivative) Multi-step synthesis from ethyl levulinate ~42% yield

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 6-chloro-5-sulfamoylpyridine-3-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate has demonstrated promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism of action typically involves the inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.

Antiparasitic Activity

Research indicates that this compound exhibits activity against protozoan parasites, such as Leishmania and Trypanosoma. In vitro studies have reported submicromolar efficacy against Trypanosoma brucei, suggesting potential for further development as an antiparasitic agent .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The compound was tested against several strains, including E. coli and Staphylococcus aureus, showing significant inhibition zones compared to control groups treated with standard antibiotics .

Case Study: Antiparasitic Potential

In a controlled laboratory setting, the antiparasitic effects of this compound were assessed against Leishmania donovani. The results indicated that the compound had an EC50 value of approximately 0.38 µM, outperforming some existing treatments . This highlights its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action for Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize the unique attributes of methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, a comparative analysis with analogous pyridine derivatives is presented below.

Substituent Effects on Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (6), SO₂NH₂ (5), COOCH₃ (3) C₇H₇ClN₂O₄S 250.66 Sulfamoyl group enhances polarity and hydrogen-bonding capacity .
Methyl 6-chloro-5-methylpyridine-3-carboxylate Cl (6), CH₃ (5), COOCH₃ (3) C₈H₈ClNO₂ 185.61 Methyl group reduces polarity; lower solubility in polar solvents .
Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate CN (6), F (5), acrylate (3) C₁₀H₇FN₂O₂ 206.17 Cyano and fluoro groups increase electron-withdrawing effects .
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride NHCH₃ (6), COOCH₃ (3) C₉H₁₅Cl₂N₂O₂ 253.12 Aminomethyl group enhances basicity; dihydrochloride salt improves solubility .

Key Observations :

  • Polarity and Solubility : The sulfamoyl group in the target compound introduces strong hydrogen-bonding capacity, likely increasing its solubility in polar solvents compared to the methyl-substituted analog .
  • Electron Effects : The electron-withdrawing sulfamoyl and chloro groups may render the target compound more reactive in nucleophilic substitution reactions compared to derivatives with electron-donating groups (e.g., methyl) .
Structural and Crystallographic Considerations
  • Hydrogen Bonding: The sulfamoyl group (-SO₂NH₂) can participate in extensive hydrogen-bonding networks, influencing crystal packing and stability. This contrasts with methyl or cyano substituents, which lack hydrogen-bonding donors .
  • Crystallography Tools : Structural determination of such compounds often employs programs like SHELX , widely used for small-molecule refinement .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : A three-step synthesis approach is commonly employed, starting with halogenation of the pyridine core, followed by sulfamoylation, and concluding with esterification. Intermediates should be characterized via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, the trifluoromethylation step in analogous compounds often uses Cu-mediated cross-coupling reactions to ensure regioselectivity .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps include:

  • Generating initial phases via direct methods (SHELXS or SHELXD).
  • Applying Hirshfeld atom refinement (HAR) to resolve electron density ambiguities, particularly around sulfamoyl groups.
  • Validating hydrogen-bonding networks using OLEX2 or PLATON .

Q. What spectroscopic techniques are critical for confirming the functional groups in this compound?

  • Methodological Answer :

  • FT-IR : Identify sulfonamide (S=O stretching at 1150–1300 cm1^{-1}) and ester (C=O at ~1700 cm1^{-1}) groups.
  • NMR : Use 1H^1H-15N^{15}N HMBC to confirm sulfamoyl NH2_2 coupling to the pyridine ring.
  • HRMS : Validate molecular ion peaks with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

  • Methodological Answer : Perform graph-set analysis (as defined by Etter) to categorize hydrogen bonds (e.g., R22(8)R_2^2(8) motifs). Use Mercury or CrystalExplorer to map interactions, focusing on sulfamoyl NH2_2 donors and pyridine/ester acceptors. Compare results to analogous pyridine derivatives (e.g., 6-chloro-5-methylpyridine-3-boronic acid) to identify trends in packing efficiency .

Q. What strategies resolve contradictions in experimental vs. computational bond-length data for the sulfamoyl group?

  • Methodological Answer :

  • Experimental : Refine X-ray data with anisotropic displacement parameters for sulfur and oxygen atoms.
  • Computational : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) and compare with crystallographic results. Discrepancies >0.02 Å may indicate dynamic effects (e.g., thermal motion) requiring TLS parameterization in refinement .

Q. How does ring puckering in related pyridine derivatives affect the reactivity of this compound?

  • Methodological Answer : Calculate puckering parameters (Cremer-Pople coordinates) for the pyridine ring using crystallographic data. Correlate puckering amplitude (Q) with steric effects from the sulfamoyl group. For example, Q > 0.25 Å may indicate significant out-of-plane distortion, altering nucleophilic substitution kinetics .

Q. What safety protocols are essential when handling this compound in catalytic studies?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods due to potential respiratory sensitization (similar to pyridine-3-carboxylate derivatives).
  • Waste Disposal : Quench residual compound with 10% aqueous NaHCO3_3 before disposal.
  • Emergency : For skin contact, rinse with polyethylene glycol (PEG-300) followed by water .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
Reactant of Route 2
Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

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